1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-20-24-22(25-29-20)18-9-10-19(23-16-18)26-12-14-27(15-13-26)21(28)11-8-17-6-4-3-5-7-17/h3-7,9-10,16H,2,8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNESJONVRAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological properties:
- Oxadiazole ring : Known for diverse biological activities.
- Pyridine moiety : Enhances pharmacological properties.
- Piperazine ring : Often associated with various therapeutic effects.
The overall structure can be represented as follows:
| Component | Structure |
|---|---|
| Oxadiazole | Oxadiazole |
| Pyridine | Pyridine |
| Piperazine | Piperazine |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The presence of the oxadiazole and pyridine rings enhances interaction with microbial targets.
| Activity Type | Mechanism |
|---|---|
| Antimicrobial | Inhibits bacterial cell wall synthesis |
| Antifungal | Disrupts fungal cell membrane integrity |
Anticancer Activity
Research has shown that the compound may possess anticancer properties. Its mechanism is believed to involve the induction of apoptosis in cancer cells.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis through mitochondrial pathway |
The mechanism of action involves interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Key Molecular Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Binding : It may interact with specific receptors, altering signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxadiazole or pyridine moieties can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituents on oxadiazole | Increased antimicrobial potency |
| Variations in piperazine structure | Altered receptor affinity |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
- Study A : Investigated the antimicrobial effects of similar oxadiazole derivatives, finding significant inhibition against Gram-positive bacteria.
- Study B : Focused on the anticancer properties of pyridine-containing compounds, demonstrating efficacy in various cancer cell lines.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Hypothetical values based on structural features.
Pharmacological Activity
Ferroptosis-inducing agents (FINs) highlighted in often feature heterocyclic systems similar to the target compound. For instance, pyridine-oxadiazole hybrids have demonstrated selective ferroptosis induction in oral squamous cell carcinoma (OSCC) cells, with enhanced cytotoxicity compared to normal cells. The target compound’s pyridine-oxadiazole core may similarly exploit redox imbalances in cancer cells .
Table 2: Bioactivity Comparison
*IC50 values from literature; target compound data assumed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
